molecular formula C6H10O12P2-4 B1262647 D-myo-inositol (1,4)-bisphosphate

D-myo-inositol (1,4)-bisphosphate

Cat. No.: B1262647
M. Wt: 336.08 g/mol
InChI Key: PELZSPZCXGTUMR-MBEOBJKWSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

D-myo-inositol (1,4)-bisphosphate is a biologically significant compound that plays a crucial role in various cellular processes. It is a derivative of inositol, a carbohydrate that is involved in cellular signaling and regulation. This compound is part of the inositol phosphate family, which includes various phosphorylated forms of inositol that are essential for cellular communication and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of inositol 1,4-bis(phosphate) typically involves the phosphorylation of inositol. One common method is the enzymatic phosphorylation using specific kinases that target the 1 and 4 positions of the inositol ring. This process can be carried out in vitro using purified enzymes or in vivo within cellular systems .

Industrial Production Methods: Industrial production of inositol 1,4-bis(phosphate) often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes for inositol phosphorylation. The compound is then extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: D-myo-inositol (1,4)-bisphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

D-myo-inositol (1,4)-bisphosphate exerts its effects primarily through its role as a secondary messenger in cellular signaling pathways. It is involved in the regulation of intracellular calcium levels by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This process is crucial for various cellular functions, including muscle contraction, cell division, and signal transduction .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10O12P2-4

Molecular Weight

336.08 g/mol

IUPAC Name

[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1-,2-,3-,4+,5?,6?/m1/s1

InChI Key

PELZSPZCXGTUMR-MBEOBJKWSA-J

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O

Synonyms

inositol 1,4-bis(phosphate)
inositol 1,4-bis(phosphate), (D)-isomer
inositol 1,4-bis(phosphate), (L)-isomer
inositol 1,4-bisphosphate
inositol 1,4-diphosphate
myo-inositol 1,4-bisphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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